molecular formula C9H8N2O2 B1312718 6-Methoxy-1,5-naphthyridin-4-ol CAS No. 23443-25-6

6-Methoxy-1,5-naphthyridin-4-ol

Cat. No. B1312718
CAS RN: 23443-25-6
M. Wt: 176.17 g/mol
InChI Key: SSMACLPPRSQXHH-UHFFFAOYSA-N
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Description

6-Methoxy-1,5-naphthyridin-4-ol is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 6-Methoxy-1,5-naphthyridin-4-ol, has been a subject of research for many years . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1,5-naphthyridin-4-ol can be analyzed based on its InChI Code: 1S/C9H8N2O2 . This indicates that the compound has 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including 6-Methoxy-1,5-naphthyridin-4-ol, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-1,5-naphthyridin-4-ol include a molecular weight of 176.17 . Other properties such as boiling point, density, and pKa are not explicitly mentioned in the available resources.

Scientific Research Applications

Acetylcholinesterase Inhibitory Activity

6-Methoxy-1,5-naphthyridin-4-ol derivatives have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity, a target for Alzheimer's disease treatment. Compounds with methoxy substituents at specific positions showed significant inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases. Molecular modeling simulations have provided insights into the binding interactions of these compounds with the AChE enzyme, highlighting their potential as leads for developing AChE inhibitors (Almansour et al., 2015).

Anticancer Activity

Naphthyridine derivatives, including those related to 6-Methoxy-1,5-naphthyridin-4-ol, have shown promising anticancer activities. A novel compound demonstrated efficacy in inducing necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, indicating its potential as a chemical substance for melanoma treatment. This dual mechanism of action underscores the versatility of naphthyridine derivatives in cancer therapy (Kong et al., 2018).

Synthetic Methodologies and Chemical Properties

Innovative synthetic methodologies for producing fluoronaphthyridines from precursors, including 6-Methoxy-1,5-naphthyridin-4-ol, have been developed. These methods highlight the compound's role in generating structurally diverse naphthyridines through one-pot reactions, demonstrating its utility in medicinal chemistry and drug discovery. The exploration of different synthetic routes provides valuable information on the scalability and efficiency of producing naphthyridine-based compounds (Abele et al., 2014).

Coordination Behavior and Dye Applications

6-Methoxy-1,5-naphthyridin-4-ol derivatives have been studied for their coordination behavior with metal centers, such as ruthenium(II), suggesting applications in developing metal complex-based dyes. These findings indicate the potential of such compounds in materials science, particularly in the synthesis of novel dyes and pigments with specific optical properties (Nakamura et al., 2019).

Future Directions

The future directions in the research of 1,5-naphthyridine derivatives, including 6-Methoxy-1,5-naphthyridin-4-ol, could involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic applications.

properties

IUPAC Name

6-methoxy-1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMACLPPRSQXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464024
Record name 6-methoxy-1,5-naphthyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,5-naphthyridin-4-ol

CAS RN

23443-25-6
Record name 6-methoxy-1,5-naphthyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 5-((6-methoxypyridin-3-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (51.3 g, 0.185 mol) in diphenylether (1275 mL) was heated to 250° C. under nitrogen atmosphere for 20 min. The reaction mixture was cooled to RT and diluted with hexane. The gummy solid was then triturated with hexane to obtain 6-methoxy-1,5-naphthyridin-4(1H)-one as a pale brown color solid.
Quantity
1275 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Amino-2-methoxypyridine (55 g, 0.44 mol) in methanol (1000 ml) with methyl propiolate (40 ml, 0.44 mol) was stirred for 48 hours, then evaporated and the product purified by chromatography on silica gel (dichloromethane) followed by recrystallisation from dichloromethane-hexane (44.6 g, 48%). The unsaturated ester (10.5 g, 0.05 mol) in warm Dowtherm A (50 ml) was added over 3 minutes to refluxing Dowtherm A, and after a further 20 minutes at reflux the mixture was cooled and poured into ether. The precipate was filtered to give a white solid (6.26 g, 70%).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
unsaturated ester
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Abele, G Schmidt, MJ Fleming… - … Process Research & …, 2014 - ACS Publications
Several synthetic routes to 7-fluoro-2-methoxy-8-methyl-1,5-naphthyridine (1) are presented, and their suitability for scale-up is discussed. The way of introducing the fluorine atom is …
Number of citations: 31 pubs.acs.org
M Kokot, M Weiss, I Zdovc, M Anderluh, M Hrast… - Bioorganic …, 2022 - Elsevier
Novel bacterial topoisomerase inhibitors (NBTIs) are an important new class of antibacterials targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). …
Number of citations: 3 www.sciencedirect.com
HY Xiao, N Li, JJW Duan, B Jiang, Z Lu… - Journal of Medicinal …, 2020 - ACS Publications
Scaffold hopping and structure-based drug design were employed to identify substituted 4-aminoquinolines and 4-aminonaphthyridines as potent, small molecule inhibitors of tumor …
Number of citations: 18 pubs.acs.org
L Li, AA Okumu, S Nolan, A English… - ACS infectious …, 2019 - ACS Publications
The development of new therapies to treat methicillin-resistant Staphylococcus aureus (MRSA) is needed to counteract the significant threat that MRSA presents to human health. Novel …
Number of citations: 30 pubs.acs.org

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